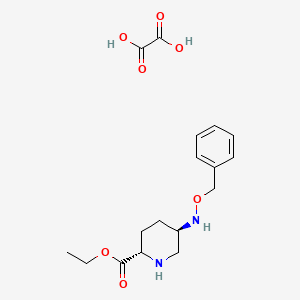

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Übersicht

Beschreibung

Avibactam Impurity 9 is an impurity of Avibactam.

Wirkmechanismus

Target of Action

The primary target of (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, also known as Avibactam Impurity 9, is the bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics, such as aztreonam, making them resistant to the antibiotic’s action .

Mode of Action

Avibactam Impurity 9 blocks the action of many of the bacterial enzymes called beta-lactamases . By blocking these enzymes, Avibactam Impurity 9 restores the activity of aztreonam against aztreonam-resistant bacteria .

Biochemical Pathways

The compound this compound is involved in the aminosugar and nucleotide sugar metabolic pathways . The aztreonam/avibactam group showed a significant increase in UDP-GlcNAc, D-glucosamine, N-acetyl-D-glucosamine, and UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose .

Pharmacokinetics

Ceftazidime and avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours and low protein binding, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The findings indicate that the aztreonam/avibactam combination accelerates structural damage to the bacterial membrane structure and their actions were immediate and sustained compared to aztreonam or avibactam alone . By inhibiting the production of crucial cell wall precursors, the combination may have inflicted damages on bacterial DNA .

Biologische Aktivität

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, a compound with the CAS number 1416134-47-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article discusses its molecular characteristics, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Molecular Characteristics

The compound's molecular formula is , with a molecular weight of 278.35 g/mol. The structure includes a piperidine ring substituted with a benzyloxy group and an ethyl carboxylate moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 1416134-47-8 |

| IUPAC Name | Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate |

Research indicates that compounds similar to (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate may exhibit their biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine structure is often associated with neuroactive properties, which might suggest potential applications in treating neurological disorders.

Pharmacological Effects

Study 1: Antidepressant Efficacy

A study published in Frontiers in Medicine explored the effects of various piperidine derivatives on depression models in rodents. The results indicated that compounds with similar structures to (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate exhibited significant reductions in depressive behaviors when administered over a two-week period. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibited reuptake .

Study 2: Analgesic Properties

In another investigation focusing on analgesic effects, a series of piperidine derivatives were tested for their ability to alleviate pain in animal models. Results demonstrated that certain modifications to the piperidine structure enhanced efficacy at opioid receptors, suggesting that (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate could be similarly effective if tested .

Eigenschaften

IUPAC Name |

ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUXATUBICTSNB-DFQHDRSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.